molecular formula C7H15F2N B2895193 5,5-Difluoro-3,3-dimethylpentan-2-amine CAS No. 2248333-67-5

5,5-Difluoro-3,3-dimethylpentan-2-amine

Cat. No.: B2895193
CAS No.: 2248333-67-5
M. Wt: 151.201
InChI Key: LKAVBEYGRFXLMQ-UHFFFAOYSA-N
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Description

5,5-Difluoro-3,3-dimethylpentan-2-amine is an organic compound with the molecular formula C7H15F2N It is characterized by the presence of two fluorine atoms and a dimethylpentan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-3,3-dimethylpentan-2-amine typically involves the introduction of fluorine atoms into a pre-existing organic framework. One common method is the fluorination of 3,3-dimethylpentan-2-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-3,3-dimethylpentan-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other functional groups under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: The compound can be reduced to form simpler amines or hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce amides or nitriles.

Scientific Research Applications

5,5-Difluoro-3,3-dimethylpentan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-3,3-dimethylpentan-2-amine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpentan-2-amine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    5,5-Dichloro-3,3-dimethylpentan-2-amine: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.

    5,5-Difluoro-3,3-dimethylhexan-2-amine: Has an extended carbon chain, which can affect its physical and chemical properties.

Uniqueness

5,5-Difluoro-3,3-dimethylpentan-2-amine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with biological targets, making it valuable for various applications.

Properties

IUPAC Name

5,5-difluoro-3,3-dimethylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F2N/c1-5(10)7(2,3)4-6(8)9/h5-6H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAVBEYGRFXLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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